N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule characterized by a trans-cyclohexyl backbone (1r,4r configuration) linked to a 5-fluoropyrimidin-2-yloxy moiety and a 3,5-dimethylisoxazole-4-carboxamide group. The isoxazole-carboxamide moiety contributes to metabolic stability and solubility, while the trans-cyclohexyl group may optimize steric interactions in target binding.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-9-14(10(2)24-21-9)15(22)20-12-3-5-13(6-4-12)23-16-18-7-11(17)8-19-16/h7-8,12-13H,3-6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRCHILMMTXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety:
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized to introduce the necessary substituents. This may involve reactions such as hydrogenation, halogenation, or hydroxylation.
Isoxazole Formation: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the fluoropyrimidine moiety with the cyclohexyl-isoxazole intermediate, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Fluorinated Heterocyclic Systems
- Main Compound: The 5-fluoropyrimidine group enhances polarity and target engagement compared to non-fluorinated analogues. Fluorine’s electronegativity improves binding specificity and pharmacokinetic properties.
- Compound (Example 53) : Features a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group and a pyrazolo[3,4-d]pyrimidine core. The dual fluorine substitution increases lipophilicity (melting point: 175–178°C) and molecular weight (589.1 g/mol), suggesting prolonged half-life compared to the main compound’s estimated lower molecular weight (~400–450 g/mol) .
Carboxamide Linkers
- Compounds (o, n, m): Utilize tetrahydropyrimidinyl butanamide and phenoxyacetamido groups. These bulkier linkers may reduce solubility but increase steric hindrance, affecting target selectivity .
Cyclohexyl and Related Moieties
- Main Compound : The trans-cyclohexyl group provides conformational rigidity, favoring interactions with hydrophobic binding pockets.
- Compounds : Incorporate 4,4-dimethylcyclohex-1-enyl and trifluoromethylphenyl groups. The trifluoromethyl substituents significantly enhance lipophilicity and metabolic resistance, contrasting with the main compound’s simpler fluoropyrimidine design .
Comparative Data Table
Key Research Findings
- Fluorine Impact: Fluorinated heterocycles (main compound and ) improve target affinity but vary in metabolic stability.
- Carboxamide Design : The main compound’s compact isoxazole-carboxamide may enhance oral bioavailability compared to ’s bulky tetrahydropyrimidinyl butanamide derivatives .
- Cyclohexyl vs. Aromatic Moieties : The trans-cyclohexyl group in the main compound offers a balance of rigidity and solubility, contrasting with ’s highly lipophilic trifluoromethylphenyl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
